tert-Butyl (R)-(2-amino-2-cyclopropylethyl)carbamate

Description

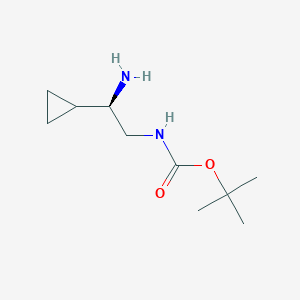

tert-Butyl (R)-(2-amino-2-cyclopropylethyl)carbamate is a chiral carbamate-protected amine featuring a cyclopropylethyl backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enabling its use in multi-step organic syntheses, particularly in pharmaceuticals and agrochemicals. The cyclopropyl ring introduces steric strain and conformational rigidity, which can enhance binding selectivity in biological systems .

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-2-amino-2-cyclopropylethyl]carbamate |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t8-/m0/s1 |

InChI Key |

BZVMTGHIUOJVJE-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C1CC1)N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1CC1)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl (R)-(2-amino-2-cyclopropylethyl)carbamate

General Synthetic Strategy

The synthesis of this compound generally involves the introduction of the tert-butyl carbamate protecting group (commonly known as Boc protection) onto a chiral amino precursor bearing the cyclopropyl substituent. The key steps include:

- Formation of the amino-cyclopropyl intermediate.

- Protection of the amino group using tert-butyl carbamate reagents.

- Purification and isolation of the desired Boc-protected amino compound.

Specific Preparation Routes

Boc Protection via tert-Butyl Dicarbonate (Boc2O)

One of the most common methods to prepare tert-butyl carbamates involves reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This reaction proceeds via nucleophilic attack of the amine on the Boc2O, forming the carbamate linkage.

- Reagents and Conditions : Typically, the amine is dissolved in an organic solvent such as dichloromethane or methanol; Boc2O is added along with a base like triethylamine or sodium bicarbonate to scavenge the acid byproduct.

- Temperature : Ambient temperature is generally sufficient.

- Yield : High yields (>90%) are commonly reported.

- Advantages : Mild conditions preserve stereochemistry and functional group integrity.

This method is widely applicable for preparing tert-butyl carbamates from primary amines, including those with cyclopropyl substituents.

Curtius Rearrangement Approach

An alternative advanced method involves the Curtius rearrangement of acyl azides derived from corresponding carboxylic acids, followed by trapping the resulting isocyanate intermediate with tert-butanol to form the tert-butyl carbamate.

- Reagents : Carboxylic acid precursor, sodium azide, tert-butanol.

- Catalysts : Tetrabutylammonium bromide and zinc(II) triflate can facilitate the rearrangement.

- Temperature : Typically requires heating to 40-75 °C depending on substrate.

- Outcome : Provides carbamates with retention of stereochemistry.

- Limitations : More complex and less direct than Boc2O protection; suitable for substrates where direct amine protection is challenging.

Synthesis of the Amino-Cyclopropyl Precursor

The amino-cyclopropyl intermediate essential for the target compound is typically synthesized via:

- Cyclopropanation of alkenes : Using carbenoid reagents (e.g., Simmons-Smith reaction) to introduce the cyclopropyl ring.

- Subsequent functionalization : Introduction of the amino group at the alpha-carbon to the cyclopropyl ring, often via reductive amination or nucleophilic substitution.

- Chiral resolution or asymmetric synthesis : To obtain the (R)-enantiomer, chiral catalysts or auxiliaries are employed.

Representative Experimental Procedure (Adapted)

A typical preparation of this compound may involve:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of (R)-2-amino-2-cyclopropylethane intermediate | Asymmetric synthesis or chiral resolution | 80-90 | Stereochemical purity critical |

| 2 | Reaction with di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (DCM or MeOH), room temperature | Boc protection of amine | >90 | Mild conditions preserve stereochemistry |

| 3 | Purification by chromatography or recrystallization | Isolation of pure this compound | >95 | Confirmed by LC-MS and NMR |

This general scheme aligns with procedures reported for similar Boc-protected amino compounds.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Boc Protection with Boc2O | Di-tert-butyl dicarbonate, base | Room temperature, mild base | Simple, high yield, stereochemistry preserved | Requires free amine precursor | 90-95 |

| Curtius Rearrangement | Acyl azide, tert-butanol, catalysts | Elevated temperature (40-75 °C) | Useful for substrates without free amine | More steps, sensitive intermediates | 70-85 |

| Reductive Amination + Boc Protection | Aldehyde/ketone, amine, reducing agent, Boc2O | Mild to moderate temperature | Allows introduction of amino group and protection in sequence | Multi-step, requires chiral control | 80-90 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted carbamates or amines

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amino group .

Biology

In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. It can act as an inhibitor for certain enzymes, providing insights into their function and regulation .

Medicine

In medicinal chemistry, tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate is explored for its potential therapeutic applications. It may be used in the design of drugs targeting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-amino-2-cyclopropylethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural analogues and their distinguishing features:

Key Observations :

- Cyclopropyl vs. Aromatic Groups : The cyclopropyl group in the target compound confers rigidity and metabolic stability compared to aromatic substituents (e.g., 4-chlorophenyl in ), which may improve pharmacokinetics in drug design .

- Functional Groups : Hydroxyl () or methoxy () substituents increase polarity, affecting solubility and bioavailability compared to the hydrophobic cyclopropyl group.

Protection Strategies

- Boc Protection : The Boc group is universally employed for amine protection across analogues, typically using Boc anhydride (e.g., in ).

- Coupling Reagents: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is used in for carbamate formation, whereas simpler conditions (e.g., NaBH₄ reduction) suffice for hydroxylated derivatives ().

Chirality Control

- The target compound’s (R)-configuration may require asymmetric synthesis or chiral resolution, whereas racemic analogues (e.g., ) are synthesized without stereochemical control.

Physicochemical Properties

Biological Activity

Introduction

tert-Butyl (R)-(2-amino-2-cyclopropylethyl)carbamate is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopropyl-containing amino acid derivative. This structure is crucial for its interaction with biological targets.

| Component | Structure |

|---|---|

| tert-Butyl | tert-Butyl |

| Carbamate | Carbamate |

| Cyclopropyl | Cyclopropyl |

The mechanism of action for this compound involves its ability to form stable covalent bonds with nucleophilic sites on proteins or enzymes. This interaction modulates the activity of various biological targets, enhancing its specificity and potency against certain receptors.

Interaction with Receptors

- GABA Receptors : Recent studies indicate that compounds similar to tert-butyl carbamates exhibit selective binding to GABA receptors, affecting neurotransmitter release and neuronal excitability .

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, including those involved in metabolic pathways related to pain and inflammation .

Antimicrobial Activity

Research has demonstrated that derivatives of tert-butyl carbamates can possess antimicrobial properties. For instance, compounds designed with similar frameworks have been tested against various bacterial strains, showing promising results in inhibiting growth .

Cytotoxicity Studies

Cytotoxicity assays on human liver cell lines (HepG2) reveal that while some related compounds exhibit significant antimicrobial activity, they also present toxicity concerns. The challenge remains to optimize these compounds to enhance their therapeutic index while minimizing cytotoxic effects .

Case Studies

- Case Study 1 : A study investigating the structure-activity relationship (SAR) of cyclopropyl-containing carbamates found that modifications at the amino acid side chain significantly influenced both potency and selectivity against target enzymes .

- Case Study 2 : Another research highlighted the synthesis of a series of tert-butyl carbamate derivatives, assessing their binding affinity to GABA receptors, which revealed that specific structural features are critical for enhancing receptor selectivity .

Research Findings Summary

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.